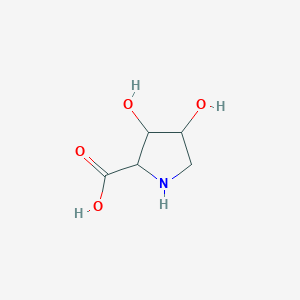
3,4-Dihydroxyproline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydroxyproline, also known as this compound, is a useful research compound. Its molecular formula is C5H9NO4 and its molecular weight is 147.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Role in Collagen Biosynthesis
Collagen Stability and Functionality
3,4-Dihydroxyproline is structurally related to hydroxyproline, a critical amino acid in collagen. Hydroxylation of proline residues is essential for the stability of collagen triple helices. The presence of hydroxyl groups enhances hydrogen bonding between collagen strands, which is vital for maintaining the structural integrity of connective tissues .
Enzymatic Activity
The enzyme prolyl 4-hydroxylase catalyzes the conversion of prolyl residues to 4-hydroxyproline, which is crucial for collagen synthesis. Studies have shown that inhibitors like ethyl 3,4-dihydroxybenzoate can effectively inhibit this enzymatic activity, suggesting potential applications in managing fibrotic diseases by reducing collagen deposition .
Potential Therapeutic Applications
Antifibrotic Agent
Research indicates that structural analogs of cofactors involved in prolyl hydroxylation may serve as effective antifibrotic agents. Ethyl 3,4-dihydroxybenzoate has shown promise in inhibiting prolyl hydroxylation in fibroblast cultures, making it a candidate for treating conditions like scleroderma where excessive collagen accumulation occurs .
Cancer Metabolism
Recent studies have highlighted the role of proline and hydroxyproline metabolism in cancer progression, particularly hepatocellular carcinoma (HCC). The accumulation of hydroxyproline supports hypoxic responses in tumor cells, enhancing their survival and resistance to therapies like sorafenib. Targeting this metabolic pathway could provide new therapeutic strategies for HCC .
Structural Biology Insights
Protein-Protein Interactions
The incorporation of 3-hydroxyproline into collagen has been shown to influence interactions with other proteins such as glycoprotein VI and nidogens. These interactions are critical for various biological processes including cell adhesion and signaling pathways . The modification of collagen with 3-hydroxyproline can either enhance or inhibit these binding events, showcasing its importance in cellular biology.
Mass Spectrometry Studies
Advanced techniques such as mass spectrometry have been employed to analyze the occupancy of 3-hydroxyproline residues within collagen structures. These studies reveal how variations in hydroxylation at specific sites can impact the overall functionality and stability of collagen molecules .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Collagen Biosynthesis | Stabilizes collagen triple helices through hydroxylation | Essential for structural integrity; inhibition can lead to reduced fibrosis |
| Therapeutic Potential | Antifibrotic agent against excessive collagen deposition | Ethyl 3,4-dihydroxybenzoate inhibits prolyl hydroxylation |
| Cancer Research | Modulates hypoxic responses in tumor cells | Hydroxyproline accumulation linked to poor prognosis in HCC |
| Structural Biology | Influences protein-protein interactions involving collagen | Modification alters binding affinities with glycoproteins |
Case Studies
- Inhibition of Prolyl Hydroxylation
- Proline Metabolism in Cancer
Propriétés
Formule moléculaire |
C5H9NO4 |
|---|---|
Poids moléculaire |
147.13 g/mol |
Nom IUPAC |
3,4-dihydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO4/c7-2-1-6-3(4(2)8)5(9)10/h2-4,6-8H,1H2,(H,9,10) |
Clé InChI |
HWNGLKPRXKKTPK-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(C(N1)C(=O)O)O)O |
Synonymes |
3,4-dihydroxyproline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















